molecular formula C13H14N2O3 B1386725 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid CAS No. 1017792-97-0

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Cat. No. B1386725
M. Wt: 246.26 g/mol
InChI Key: LNBDAJILRYSSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, also known as THPICA, is a synthetic organic compound that has seen increasing use in scientific research. It is a heterocyclic compound composed of a pyran ring fused to an indazole ring, with a carboxylic acid group attached to the indazole nitrogen. THPICA has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as the mechanisms of drug action. In addition, it has been used in the development of new drugs, as well as in the study of enzyme inhibition and drug metabolism. It has also been used in the study of cell signaling pathways and the development of new therapeutic agents.

Mechanism Of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme plays an important role in inflammation and is a target of many anti-inflammatory drugs. It is thought that 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid binds to the active site of COX-2, blocking its activity and thus reducing inflammation. In addition, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.

Biochemical And Physiological Effects

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to act as an agonist of GPR55, a G-protein coupled receptor involved in the regulation of pain and inflammation. Furthermore, it has been found to have antioxidant and anti-cancer effects, as well as to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid is that it is relatively easy to synthesize. In addition, it is a relatively stable compound, making it suitable for use in long-term experiments. Furthermore, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid. For example, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for research involving 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid. For example, further research could be conducted to better understand the mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid and its effects on various biological processes. In addition, further research could be conducted to explore the potential therapeutic applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, such as its potential use as an anti-inflammatory drug or an antioxidant. Furthermore, research could be conducted to explore the potential applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid in the development of new drugs and therapies. Finally, research could be conducted to explore the potential industrial applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, such as its potential use as a food additive or as a fuel additive.

properties

IUPAC Name

1-(oxan-2-yl)indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)9-4-5-10-8-14-15(11(10)7-9)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBDAJILRYSSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)C(=O)O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656773
Record name 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

CAS RN

1017792-97-0
Record name 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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